(R)-(-)-1-Cyclohexylethylamine
Overview
Description
(-)-1-Cyclohexylethylamine, also known as (−)-1-phenylethylamine or (−)-1-cyclohexylethylamine, is an organic compound with the formula C8H15N. It belongs to the class of organic compounds known as amines, which are compounds containing a nitrogen atom. (−)-1-Cyclohexylethylamine is a colorless liquid with a strong, pungent odor. (−)-1-Cyclohexylethylamine has been used in a variety of applications, including as a reagent in organic synthesis, as a stimulant in the pharmaceutical industry, and as a precursor in the production of other compounds.
Scientific Research Applications
1. As a Resolving Agent in Stereochemistry
(R)-(-)-1-Cyclohexylethylamine is used in the resolution of other compounds via diastereomeric salt formation. For instance, it has been effectively employed for the resolution of 1-cyclohexylethylamine with enantiopure 2-phenylacetic acids, yielding the less-soluble diastereomeric salt (Sakai et al., 2006).
2. In Synthesis of Platinum Complexes
This chemical plays a crucial role in the synthesis of new platinum(II) and platinum(IV) complexes, showcasing its versatility in inorganic chemistry and potential applications in catalysis and materials science (Khokhar & Deng, 1992).
3. In Homogeneous Catalysis
It is utilized in homogeneous catalytic processes, such as the dehydrogenation and dehydrocoupling of amine-borane adducts. This illustrates its role in facilitating significant chemical transformations, which is essential in the development of new catalytic methods (Sloan et al., 2009).
4. In Optical Resolution
(R)-(-)-1-Cyclohexylethylamine is also significant in optical resolution processes, aiding in the separation of enantiomers of various compounds. This is crucial in areas like pharmaceuticals where the chirality of a molecule can drastically alter its biological activity (Bereczki et al., 2019).
5. In Material Science
Furthermore, this compound is used in the functionalization of materials, such as in the creation of chiral polyoxometalates. This area of research is significant for the development of new materials with unique properties, particularly in the field of catalysis (Patel & Patel, 2012).
properties
IUPAC Name |
(1R)-1-cyclohexylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOPGDJMAJJDG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Cyclohexylethylamine | |
CAS RN |
5913-13-3 | |
Record name | (-)-1-Cyclohexylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5913-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-α-cyclohexanemethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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